molecular formula C7H5ClN2O4S B12892810 Benzoxazole-7-sulfonic acid, 2-amino-5-chloro- CAS No. 64037-29-2

Benzoxazole-7-sulfonic acid, 2-amino-5-chloro-

Cat. No.: B12892810
CAS No.: 64037-29-2
M. Wt: 248.64 g/mol
InChI Key: GBNSTFYSASRNQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoxazole-7-sulfonic acid, 2-amino-5-chloro- is a heterocyclic compound featuring a benzoxazole core substituted with an amino group at position 2, a chlorine atom at position 5, and a sulfonic acid group at position 5.

Chemical Reactions Analysis

Types of Reactions: Benzoxazole-7-sulfonic acid, 2-amino-5-chloro- undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonic acid group can be reduced to form sulfonamide derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products:

    Oxidation: Nitrobenzoxazole derivatives.

    Reduction: Sulfonamide derivatives.

    Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1. Analgesic and Anti-inflammatory Properties

Recent studies have highlighted the analgesic and anti-inflammatory activities of benzoxazole derivatives, including those related to 2-amino-5-chloro-7-sulfonic acid. For instance, a series of derivatives were synthesized and evaluated for their efficacy using various animal models. These compounds demonstrated effectiveness comparable to established medications like aspirin and indomethacin in reducing pain and inflammation .

2. Anticancer Activity

Benzoxazole derivatives have shown promising anticancer properties. Research indicated that compounds containing the benzoxazole scaffold exhibited significant activity against breast cancer cell lines such as MCF-7 and MDA-MB-231. The presence of the 5-chloro substituent was found to enhance the overall anticancer activity, suggesting that modifications to the benzoxazole structure can lead to improved therapeutic agents .

3. Muscle Relaxant Effects

The compound has been investigated for its potential as a muscle relaxant. Notably, it has been reported to provide prolonged relaxation of skeletal muscles with a favorable safety profile compared to other muscle relaxants. This property is attributed to its mechanism of action involving central nervous system pathways .

Material Science

1. Coordination Chemistry

Benzoxazole derivatives have been explored for their ability to form metal complexes, which can be utilized in various applications such as catalysis or materials development. Studies have shown that these compounds can coordinate with transition metals, leading to the formation of stable complexes that may exhibit unique electronic or catalytic properties .

2. Cosmetic Applications

The compound is also being investigated for its potential use in cosmetic formulations. Its properties may contribute to skin care products aimed at improving skin health or providing protective effects against environmental stressors .

Environmental Science

1. Detection of Environmental Contaminants

Benzoxazole derivatives have been employed in analytical chemistry for the detection of environmental pollutants. Their ability to form stable complexes with certain metal ions makes them suitable candidates for developing sensors or indicators for monitoring environmental contamination .

Case Studies

Application AreaStudy ReferenceKey Findings
Analgesic Properties Compounds showed analgesic effects comparable to aspirin; effective in animal models of pain.
Anticancer Activity Significant activity against breast cancer cell lines; 5-chloro substituent enhances efficacy.
Muscle Relaxation Prolonged muscle relaxation observed; favorable safety margin compared to existing relaxants.
Coordination Chemistry Successful formation of metal complexes; potential applications in catalysis and materials science.
Environmental Detection Effective in detecting metal contaminants; potential for sensor development in environmental monitoring.

Comparison with Similar Compounds

Structural Analogues in the Benzoxazole Family

(i) 7-Benzoxazolesulfonic Acid, 5-Chloro-2-thioxo- Sodium Salt (CAS 7342-34-9)

  • Molecular Formula : C₇H₃ClNNaO₄S₂
  • Key Differences: Replaces the 2-amino group with a thioxo (-S) group and exists as a sodium salt.
  • The sodium salt form increases solubility in polar solvents .

(ii) 3-[2-(8-Quinolinyl)benzoxazol-5-yl]alanine Derivatives

  • Key Features: Benzoxazole cores functionalized with fluorophores like quinolinyl or diphenylaminophenyl groups.
  • Applications: These derivatives exhibit solvatochromism and are used as fluorescent probes for metal ion detection (e.g., transition metals, rare-earth ions). The amino group in the target compound may offer similar tunability for sensing applications but lacks the extended conjugation present in these fluorophores .

Functional Analogues with Amino-Chloro Substitution

(i) 2-Amino-5-chlorobenzoic Acid (CAS 635-21-2)

  • Molecular Formula: C₇H₆ClNO₂
  • Structural Differences : A benzoic acid derivative lacking the benzoxazole ring and sulfonic acid group.
  • Applications : Metabolite of the pesticide chlordimeform and precursor for disease-modifying antirheumatic drugs (DMARDs). The sulfonic acid group in the target compound may enhance bioavailability or ionic interaction in drug formulations .

(ii) Benzamide, 2-Amino-5-chloro- (CAS 5202-85-7)

  • Molecular Formula : C₇H₇ClN₂O
  • Key Differences : Contains an amide group instead of a sulfonic acid.
  • Analytical Behavior : Separated via reverse-phase HPLC on Newcrom R1 columns. The sulfonic acid group in the target compound may require alternative chromatographic conditions due to higher polarity .

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Functional Groups Applications/Properties
Benzoxazole-7-sulfonic acid, 2-amino-5-chloro- - C₇H₅ClN₂O₄S (inferred) Amino, chloro, sulfonic acid Potential pharmaceuticals, dyes
7-Benzoxazolesulfonic acid, 5-chloro-2-thioxo- Na salt 7342-34-9 C₇H₃ClNNaO₄S₂ Thioxo, sulfonic acid, sodium Industrial synthesis
2-Amino-5-chlorobenzoic acid 635-21-2 C₇H₆ClNO₂ Amino, chloro, carboxylic acid DMARD precursor, pesticide metabolite
Benzamide, 2-amino-5-chloro- 5202-85-7 C₇H₇ClN₂O Amino, chloro, amide HPLC analysis standard

Research Findings and Implications

  • Fluorophore Potential: Unlike the 8-quinolinyl-substituted benzoxazoles , the target compound’s amino and sulfonic acid groups may limit conjugation length, reducing fluorescence intensity. However, its solubility could make it suitable for aqueous-phase sensing.
  • Pharmaceutical Relevance: The sulfonic acid group may mimic the role of carboxylic acid in 2-amino-5-chlorobenzoic acid (used in DMARDs) but with altered pharmacokinetics .
  • Analytical Challenges : Separation methods optimized for benzamide derivatives (e.g., HPLC on Newcrom R1 columns ) may require modification for the target compound due to its ionic sulfonic acid group.

Biological Activity

Benzoxazole-7-sulfonic acid, 2-amino-5-chloro- is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound features a sulfonic acid group at the 7-position, an amino group at the 2-position, and a chlorine substituent at the 5-position of the benzoxazole framework. Its molecular formula is C10_{10}H9_{9}ClN2_2O3_3S, with a molecular weight of approximately 220.65 g/mol. The unique combination of these functional groups contributes to its solubility and reactivity, making it a subject of interest in pharmacology and synthetic chemistry.

Overview of Biological Activities

Benzoxazole derivatives, including benzoxazole-7-sulfonic acid, exhibit a wide range of biological activities:

  • Antimicrobial Properties : Many benzoxazole derivatives show significant antimicrobial activity against various pathogens, including bacteria and fungi .
  • Anticancer Activity : Research indicates that benzoxazole derivatives can exert cytotoxic effects on several cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancer cells (PC3) .
  • Anti-inflammatory Effects : Studies have demonstrated that certain derivatives possess analgesic and anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin .

Structure-Activity Relationship

The biological activity of benzoxazole-7-sulfonic acid can be attributed to its structural features. The presence of both sulfonic acid and chlorine groups enhances its interaction with biological targets compared to other benzoxazole compounds. A comparative analysis is presented in the table below:

Compound NameStructure FeaturesUnique Aspects
BenzoxazoleBasic structure without substituentsLacks functional groups enhancing biological activity
2-Amino-5-chlorobenzophenoneContains an amino group but lacks sulfonic acidPrimarily used for antimicrobial applications
BenzothiazoleSimilar bicyclic structure but contains sulfurExhibits different biological activities
BenzimidazoleContains a fused imidazole ringKnown for anti-parasitic properties

Antimicrobial Activity

Benzoxazole derivatives have been shown to possess broad-spectrum antimicrobial activity. For instance, studies indicate that compounds derived from benzoxazole can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans .

Anticancer Studies

A significant body of research has focused on the anticancer potential of benzoxazole derivatives. A study highlighted that certain benzoxazole compounds demonstrated cytotoxic effects against various cancer cell lines, with IC50_{50} values indicating potent activity. For example, compounds were found to be effective against breast cancer cells (MCF-7) and lung cancer cells (A549), showing promise for further development as anticancer agents .

Anti-inflammatory Mechanisms

In vivo studies have evaluated the anti-inflammatory effects of benzoxazole derivatives using models such as the carrageenan-induced paw edema test. Compounds were found to be effective in reducing inflammation and pain, suggesting their potential utility in treating inflammatory disorders .

Case Studies

  • Analgesic and Anti-inflammatory Activity : A series of benzoxazole derivatives were synthesized and tested for their analgesic properties using various pain models. Results indicated that some compounds were more effective than traditional analgesics like indomethacin, with reduced gastric toxicity observed in animal models .
  • Cytotoxic Effects on Cancer Cells : Research involving 3-(2-benzoxazol-5-yl)alanine derivatives revealed significant cytotoxicity against multiple cancer cell lines. The study emphasized the need for further investigation into these compounds for potential therapeutic applications against cancer .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-5-chloro-benzoxazole-7-sulfonic acid, and how can reaction yields be optimized?

  • Methodological Answer : A common approach involves coupling sulfonic acid groups to benzoxazole precursors under controlled conditions. For example, hybrid benzoxazole derivatives have been synthesized via condensation reactions using anhydrous solvents (e.g., DMF) and catalysts like HATU, achieving yields up to 63.4% . Optimization requires monitoring reaction time, temperature (typically 60–80°C), and stoichiometric ratios of intermediates. Purification via column chromatography or recrystallization improves purity.

Q. How can spectroscopic techniques (NMR, HRMS) be employed to confirm the structure of this compound?

  • Methodological Answer :

  • 1H NMR : Look for characteristic peaks: aromatic protons (δ 7.2–8.5 ppm), NH2 groups (δ 5.5–6.0 ppm), and sulfonic acid protons (if protonated, δ 10–12 ppm). Splitting patterns confirm substitution positions .
  • 13C NMR : Benzoxazole carbons appear at δ 150–160 ppm; sulfonic acid carbons resonate near δ 120–130 ppm .
  • HRMS : Use ESI+ or MALDI-TOF to verify molecular weight (e.g., [M+H]+ at m/z 259.01 for C7H5ClN2O3S). Discrepancies >2 ppm require re-evaluation of synthetic steps .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, force field calculations) predict the reactivity of 2-amino-5-chloro-benzoxazole-7-sulfonic acid in functionalization reactions?

  • Methodological Answer : Density Functional Theory (DFT) simulations identify reactive sites by calculating Fukui indices and electrostatic potential maps. For example, the sulfonic acid group’s electron-withdrawing effect directs electrophilic substitution to the benzoxazole ring’s 4-position . Force field calculations (e.g., AMBER) model steric and electronic interactions to optimize reaction conditions for derivatization .

Q. What strategies resolve contradictions in biological activity data for benzoxazole-sulfonic acid derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent polarity). For anticonvulsant studies, standardized in vivo models (e.g., maximal electroshock in rodents) and in vitro receptor-binding assays (e.g., GABA-A modulation) are critical . Meta-analyses comparing IC50 values across studies help identify outliers .

Q. How can researchers address challenges in spectral data interpretation for structurally similar derivatives?

  • Methodological Answer : Overlapping NMR signals are resolved using 2D techniques (HSQC, HMBC) to assign coupling pathways. For example, HMBC correlations between NH2 and C-2/C-7 confirm benzoxazole ring connectivity . IR spectroscopy distinguishes sulfonic acid (S=O stretching at 1150–1250 cm⁻¹) from ester or amide analogs .

Application-Oriented Questions

Q. What biological activities are associated with 2-amino-5-chloro-benzoxazole-7-sulfonic acid derivatives?

  • Methodological Answer : Substituted benzoxazoles exhibit:

  • Anticonvulsant activity : Via voltage-gated sodium channel inhibition (e.g., ED50 = 45 mg/kg in mice) .
  • Antimicrobial effects : MIC values <10 µg/mL against S. aureus due to sulfonic acid’s membrane-disrupting properties .
  • Fluorescent probes : 3-substituted derivatives detect metal ions (e.g., Cu²⁺) via solvatochromic shifts .

Properties

CAS No.

64037-29-2

Molecular Formula

C7H5ClN2O4S

Molecular Weight

248.64 g/mol

IUPAC Name

2-amino-5-chloro-1,3-benzoxazole-7-sulfonic acid

InChI

InChI=1S/C7H5ClN2O4S/c8-3-1-4-6(14-7(9)10-4)5(2-3)15(11,12)13/h1-2H,(H2,9,10)(H,11,12,13)

InChI Key

GBNSTFYSASRNQI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1N=C(O2)N)S(=O)(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.